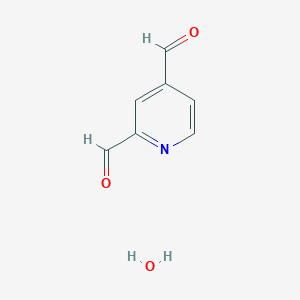
Pyridine-2,4-dicarbaldehyde hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,4-dicarbaldehyde hydrate is an organic compound with the molecular formula C7H5NO2·H2O. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde hydrate can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as chromium trioxide or manganese dioxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The starting material, pyridine-2,4-dimethanol, is subjected to oxidation in the presence of a catalyst, such as palladium on carbon, to achieve high yields and purity. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4-dicarbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (imine derivatives).
Scientific Research Applications
Mechanism of Action
The mechanism by which pyridine-2,4-dicarbaldehyde hydrate exerts its effects is primarily through its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, resulting in the formation of an imine bond. The Schiff bases formed can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Pyridine-2,4-dicarbaldehyde hydrate can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde (2-formylpyridine): Similar structure but with only one aldehyde group at the 2nd position.
Pyridine-3-carboxaldehyde (3-formylpyridine): Aldehyde group at the 3rd position.
Pyridine-4-carboxaldehyde (4-formylpyridine): Aldehyde group at the 4th position.
Uniqueness: this compound is unique due to the presence of two aldehyde groups at distinct positions on the pyridine ring. This structural feature allows it to form more complex and diverse chemical structures compared to its monoaldehyde counterparts .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
pyridine-2,4-dicarbaldehyde;hydrate |
InChI |
InChI=1S/C7H5NO2.H2O/c9-4-6-1-2-8-7(3-6)5-10;/h1-5H;1H2 |
InChI Key |
UUAMNNSWWPDAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















